11-Methyldodecanal

説明

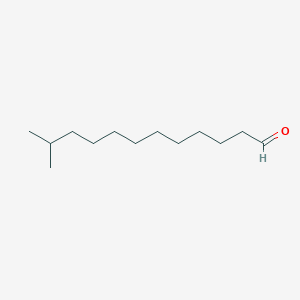

Structure

3D Structure

特性

IUPAC Name |

11-methyldodecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFCBJZGDJFSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072386 | |

| Record name | Dodecanal, 11(or 12)-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61497-46-9, 71566-52-4 | |

| Record name | Isotridecan-1-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061497469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanal, 11(or 12)-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071566524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanal, 11(or 12)-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanal, 11(or 12)-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isotridecan-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biosynthetic Pathways of 11 Methyldodecanal

Identification and Isolation of 11-Methyldodecanal from Biological Sources

The discovery of this compound in nature is linked to analyses of volatile compounds emitted by living organisms. It has been identified both as an insect pheromone and as a flavor compound.

Occurrence as a Semiochemical in Insect Species

This compound has been identified as a key semiochemical, specifically an aggregation-sex pheromone, for several species of South American longhorn beetles (family Cerambycidae). mdpi.comillinois.edu Analyses of the volatile chemicals released by these beetles revealed that males of certain species produce this aldehyde to attract both males and females. mdpi.comillinois.edu

For instance, males of Eburodacrys dubitata produce this compound as their sole, species-specific pheromone component. mdpi.com In contrast, other related species use it as part of a more complex pheromone blend. Males of Eburodacrys assimilis, Eburodacrys flexuosa, and Eburodacrys lenkoi produce a mixture of this compound and its lower homolog, 10-methyldodecanal (B150343). mdpi.com This use of a shared structural motif, where specificity is achieved by using a single compound versus a blend, demonstrates a fascinating evolutionary strategy for creating species-specific communication channels. mdpi.comresearchgate.net

Table 1: Insect Species Utilizing this compound as a Semiochemical

| Species | Family | Tribe | Role of this compound | Other Pheromone Components |

|---|---|---|---|---|

| Eburodacrys dubitata | Cerambycidae | Eburiini | Aggregation-Sex Pheromone | None (produced as a single component) |

| Eburodacrys assimilis | Cerambycidae | Eburiini | Aggregation-Sex Pheromone | 10-methyldodecanal |

| Eburodacrys flexuosa | Cerambycidae | Eburiini | Aggregation-Sex Pheromone | 10-methyldodecanal |

| Eburodacrys lenkoi | Cerambycidae | Eburiini | Aggregation-Sex Pheromone | 10-methyldodecanal |

Elucidation of Biosynthetic Precursors and Enzymatic Transformations

The formation of this compound in biological systems follows pathways established for the biosynthesis of other branched-chain fatty acids and aldehydes.

Proposed Pathways for Branched-Chain Aldehyde Biogenesis

The biosynthesis of branched-chain aldehydes is believed to originate from branched-chain amino acids (BCAAs). frontiersin.orgresearchgate.netfrontiersin.org The general proposed pathway involves several key steps:

Primer Synthesis : The process starts with a BCAA, such as leucine, isoleucine, or valine. frontiersin.orgtandfonline.com These amino acids are first deaminated by a branched-chain amino acid transferase (BCAT) to form their corresponding α-keto acids. frontiersin.org

Decarboxylation : The α-keto acids then undergo oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex, to produce branched-chain acyl-CoA primers (e.g., isovaleryl-CoA from leucine). frontiersin.orgfrontiersin.org

Chain Elongation : This branched-chain acyl-CoA primer enters the fatty acid synthase (FAS) pathway. annualreviews.org It substitutes for the usual acetyl-CoA starter and is elongated by the successive addition of two-carbon units from malonyl-CoA. tandfonline.comoup.com

Conversion to Aldehyde : The resulting very-long-chain fatty acyl-CoA is then reduced to the corresponding aldehyde. annualreviews.orgacs.org This final step is often a two-part process involving reduction to a fatty alcohol followed by oxidation to the final aldehyde. annualreviews.org

For this compound, the likely precursor is the amino acid leucine, which provides the initial iso-branched structure that is subsequently elongated to form the 13-carbon aldehyde.

Stereochemical Control Elements in Natural Biosynthesis

The biological activity of many pheromones, including aldehydes, is highly dependent on their stereochemistry. nih.gov While the specific enzymes controlling the stereochemistry of this compound have not been explicitly identified, the principles of stereochemical control in insect pheromone biosynthesis are well-established.

Natural biosynthesis can be highly stereoselective, often producing a single, specific stereoisomer. nih.govnih.gov This control is exerted by enzymes that have stereo-specific active sites. For example, during the reduction of a ketone or the oxidation of an alcohol, reductase and dehydrogenase enzymes can add or remove hydrogen atoms from a specific face of the molecule, leading to a single enantiomer or diastereomer. nih.gov In the case of pheromones derived from fatty acid pathways, the enzymes within the fatty acid synthase complex and subsequent modifying enzymes (reductases, oxidases) are responsible for maintaining and establishing the correct stereochemistry. researchgate.net

While racemic this compound has been synthesized for use in field trials, it is likely that the insects themselves produce a single enantiomer. mdpi.com The lack of attraction of Eburodacrys assimilis to a synthetic blend was hypothesized to be due to inhibition by the non-natural enantiomer present in the racemic mixture, highlighting the importance of stereochemical purity in pheromonal communication. mdpi.com

Environmental and Physiological Factors Influencing Natural Production

The production of pheromones like this compound by insects is not constant but is influenced by a range of internal (physiological) and external (environmental) factors. researchgate.net These factors ensure that the costly process of pheromone production is timed for optimal reproductive success.

Physiological Factors : Age and mating status are critical physiological regulators. In many beetle species, pheromone production is low in very young adults, increases as they reach sexual maturity, and may decline again in old age. mdpi.com Mating can also trigger a decrease in pheromone production in males, as the primary goal of attracting a mate has been achieved. mdpi.com The availability of food is another crucial factor, as the beetle must acquire the necessary energy and chemical precursors for biosynthesis. mdpi.comup.ac.za Pheromone production is often regulated by hormones, such as Juvenile Hormone (JH), which can be triggered by physiological cues like feeding. researchgate.net

Environmental Factors : Environmental conditions such as temperature and the presence of host plants can significantly affect pheromone synthesis and release. up.ac.zausu.edubohrium.com Temperature can influence the rate of enzymatic reactions involved in biosynthesis and also affects the volatility of the pheromone once released. usu.edubohrium.com For many wood-boring beetles, feeding on the host plant is a prerequisite for pheromone production, as the plant may provide essential precursor molecules or the act of feeding itself may trigger the hormonal cascade that initiates biosynthesis. up.ac.za

Synthetic Methodologies and Advanced Chemical Transformations of 11 Methyldodecanal

Total Synthesis Approaches for 11-Methyldodecanal

The total synthesis of complex organic molecules like this compound is a significant endeavor in organic chemistry, often requiring multiple, carefully planned steps. libretexts.org These syntheses are crucial for confirming the structure of naturally occurring compounds, providing material for biological studies, and developing new synthetic methodologies.

Multi-Step Chemical Synthesis Strategies

Multi-step synthesis is a foundational approach in organic chemistry for constructing complex molecules from simpler, commercially available starting materials. vapourtec.com This strategy involves a sequence of chemical reactions to achieve the target compound. libretexts.org The synthesis of aldehydes such as this compound can be accomplished through various multi-step pathways. A common strategy involves the oxidation of the corresponding primary alcohol, 11-methyldodecanol.

One reported synthesis of a related compound, 10-methyldodecanal (B150343), involved a five-step process starting from a protected alcohol. researchgate.net This general approach can be adapted for this compound. The key steps would likely involve:

Protection of an alcohol functional group.

A carbon-carbon bond-forming reaction to construct the main carbon chain.

Deprotection to reveal the alcohol.

Oxidation of the primary alcohol to the aldehyde.

The choice of reagents and reaction conditions at each stage is critical to ensure high yields and avoid unwanted side reactions. unizg.hr For instance, the oxidation of the primary alcohol to the aldehyde requires mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation to prevent over-oxidation to the carboxylic acid.

Table 1: Representative Multi-Step Synthesis of a Methyl-Branched Aldehyde

| Step | Transformation | Reagents |

| 1 | Protection of alcohol | Dihydropyran, PTSA, ether |

| 2 | Carbon-carbon bond formation | BuLi, THF |

| 3 | Deprotection | MeOH, PTSA |

| 4 | Reduction of alkyne (if applicable) | 5% Pd on carbon, H₂, hexane |

| 5 | Oxidation to aldehyde | Pyridinium dichromate, CH₂Cl₂ |

This table is a generalized representation based on the synthesis of a similar compound. researchgate.net

Convergent and Linear Synthetic Route Design

When designing a multi-step synthesis, chemists can choose between a linear or a convergent approach. fiveable.me

For a molecule like this compound, a convergent approach might involve synthesizing a C1-C10 fragment and a C11-C13 fragment separately, followed by their coupling. This can be more efficient than a linear buildup of the entire carbon chain from a smaller starting material.

Table 2: Comparison of Linear and Convergent Synthesis

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Sequential, step-by-step construction. fiveable.me | Independent synthesis of fragments followed by coupling. wikipedia.org |

| Efficiency | Overall yield drops significantly with each step. wikipedia.org | Generally higher overall yields. |

| Flexibility | Less flexible; a failure in an early step impacts the entire synthesis. fiveable.me | More flexible; fragments can be optimized independently. fiveable.me |

| Application | Simpler for less complex molecules. fiveable.me | Preferred for complex and large molecules. wikipedia.org |

Enantioselective Synthesis of this compound and its Stereoisomers

Since this compound possesses a chiral center at the C11 position, it can exist as two enantiomers, (R)-11-methyldodecanal and (S)-11-methyldodecanal. Enantioselective synthesis aims to produce a single enantiomer in high purity, which is crucial in fields like pharmaceutical and pheromone chemistry, as different enantiomers can have distinct biological activities. wikipedia.orgnumberanalytics.com

Chiral Auxiliary and Catalyst Applications

Chiral Auxiliaries: A common strategy in asymmetric synthesis is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral compound that is temporarily attached to an achiral substrate to direct a subsequent reaction to occur with high diastereoselectivity. york.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of an enantiomer of this compound, one could employ an Evans oxazolidinone auxiliary, which is widely used for asymmetric alkylation reactions. researchgate.net The general process would involve:

Attaching the chiral auxiliary to a carboxylic acid derivative.

Deprotonation to form a chiral enolate.

Alkylation of the enolate, where the bulky auxiliary directs the incoming electrophile to one face of the enolate, creating a new stereocenter with high diastereoselectivity.

Removal of the auxiliary to yield the chiral product.

Chiral Catalysts: An alternative and often more efficient approach is the use of chiral catalysts. wikipedia.org A small amount of a chiral catalyst can generate a large amount of an enantiomerically enriched product. This method is highly desirable from an economic and environmental standpoint. spjainsasaram.co.in For instance, asymmetric hydrogenation or hydroformylation reactions using chiral transition metal catalysts could be employed to set the stereocenter at C11.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Reference |

| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | researchgate.net |

| Pseudoephedrine Amides | Asymmetric alkylations | wikipedia.org |

| Camphorsultam | Various asymmetric transformations | sigmaaldrich.com |

| SAMP/RAMP Hydrazones | Asymmetric alkylations | wikipedia.org |

Asymmetric Induction and Stereochemical Resolution Techniques

Asymmetric Induction: Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the formation of a new chiral center, leading to a preference for one stereoisomer over another. wikipedia.orgspjainsasaram.co.in This is the fundamental principle behind enantioselective synthesis. msu.edu The effectiveness of asymmetric induction is measured by the enantiomeric excess (e.e.) or diastereomeric excess (d.e.). york.ac.uk

Stereochemical Resolution: Resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. youtube.com This can be achieved by:

Reaction with a chiral resolving agent: The racemic mixture is reacted with a single enantiomer of a chiral compound to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Chiral chromatography: A racemic mixture can be separated directly using a chiral stationary phase (CSP) in chromatography (e.g., HPLC or GC). The enantiomers interact differently with the CSP, leading to different retention times and thus separation.

Assessment of Enantiomeric Purity and Absolute Configuration

Enantiomeric Purity: After a stereoselective synthesis or resolution, it is essential to determine the enantiomeric purity of the product. mdpi.com This is typically expressed as enantiomeric excess (e.e.), which is the percentage of the major enantiomer minus the percentage of the minor enantiomer.

Common methods for determining enantiomeric purity include:

Chiral Chromatography: HPLC or GC with a chiral stationary phase is a powerful tool for separating and quantifying enantiomers. mdpi.com

NMR Spectroscopy with Chiral Shift Reagents or Solvating Agents: In the presence of a chiral solvating agent, enantiomers can form transient diastereomeric complexes that have distinct NMR spectra, allowing for their quantification. libretexts.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules and can be used to assess enantiomeric purity. nih.gov

Absolute Configuration: Determining the absolute configuration (the R or S designation) of the newly formed stereocenter is the final step in characterizing a chiral molecule. chem-soc.si The most definitive method for this is single-crystal X-ray crystallography , especially if the molecule can be crystallized with a known chiral reference. chem-soc.sinih.gov If suitable crystals cannot be obtained, the absolute configuration can sometimes be determined by comparing the optical rotation or CD spectrum of the synthesized compound with that of a known standard. chem-soc.si

Table 4: Methods for Stereochemical Analysis

| Analysis | Method | Principle |

| Enantiomeric Purity | Chiral HPLC/GC | Differential interaction with a chiral stationary phase. mdpi.com |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with distinct NMR signals. libretexts.org | |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by enantiomers. nih.gov | |

| Absolute Configuration | Single-Crystal X-ray Crystallography | Direct determination of the three-dimensional arrangement of atoms in a crystal. nih.gov |

| Comparison with Known Standards | Matching optical rotation or spectral data with a compound of known absolute configuration. chem-soc.si | |

| Microcrystal Electron Diffraction (MicroED) | Structure determination from micro- or nanocrystals. d-nb.info |

Targeted Chemical Reactions and Derivatization of this compound

The strategic manipulation of the aldehyde group in this compound allows for its use as a precursor in the synthesis of valuable derivatives and analogs. These transformations leverage the inherent electrophilicity of the carbonyl carbon and the acidity of the adjacent α-hydrogens.

The aldehyde functional group represents an intermediate oxidation state between an alcohol and a carboxylic acid, making both oxidative and reductive transformations fundamental to its chemistry. nih.gov These manipulations are key steps in both synthetic chemistry and biological metabolism.

Oxidative Transformations The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 11-methyldodecanoic acid. larodan.com This conversion can be accomplished using a variety of standard oxidizing agents common in organic synthesis. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective, as are milder reagents designed for aldehyde-specific oxidation.

In biological systems, long-chain and branched-chain aldehydes are substrates for enzymes like fatty aldehyde dehydrogenase (FALDH). gsartor.org This enzyme catalyzes the NAD⁺-dependent oxidation of aldehydes to their corresponding fatty acids, a critical step in various metabolic pathways. nih.gov

Reductive Transformations Conversely, this compound can be reduced to its corresponding primary alcohol, 11-methyldodecan-1-ol. ebi.ac.uknih.gov This transformation is typically achieved with hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for reducing aldehydes in the presence of less reactive functional groups. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used.

The synthesis of this compound itself often proceeds via the oxidation of 11-methyldodecan-1-ol. tandfonline.com A notable method employs 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). tandfonline.comtandfonline.com

| Starting Material | Transformation | Product | Typical Reagents |

|---|---|---|---|

| This compound | Oxidation | 11-Methyldodecanoic acid | KMnO₄, H₂CrO₄, Ag₂O (Tollens'), Fatty Aldehyde Dehydrogenase (FALDH) gsartor.orgnih.gov |

| This compound | Reduction | 11-Methyldodecan-1-ol | NaBH₄, LiAlH₄, H₂/Catalyst (e.g., Pt, Pd) |

The aldehyde functionality is a versatile anchor for building molecular complexity. Beyond simple oxidation and reduction, it can be converted into a wide array of other functional groups, making this compound a useful intermediate in the synthesis of complex natural products and their analogs. pharmaffiliates.com

Key interconversions include:

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a new carbon-nitrogen bond, yielding a secondary or tertiary amine. This pathway is fundamental for synthesizing nitrogen-containing compounds.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) to convert the carbonyl group into a carbon-carbon double bond, forming an alkene. This allows for controlled extension of the carbon chain.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) to the carbonyl carbon generates secondary alcohols, creating a new stereocenter.

Research has identified this compound as a key intermediate in the synthesis of bioactive sulfonolipids, such as Flavocristamide A and Sulfobacin B. pharmaffiliates.com This highlights its utility as a building block for complex target molecules.

Furthermore, this compound belongs to a family of branched-chain aldehydes that have been studied as insect pheromones. mdpi.com The synthesis of its structural analogs, such as 10-methyldodecanal and 11-methyltridecanal, is of significant interest in chemical ecology. mdpi.comresearchgate.net These syntheses often employ similar strategies, demonstrating how slight modifications to the carbon skeleton can lead to compounds with distinct biological activities. mdpi.com

| Analog/Derivative | Significance/Application | Relationship to this compound |

|---|---|---|

| Flavocristamide A / Sulfobacin B | Biologically active sulfonolipids pharmaffiliates.com | Synthesized using this compound as an intermediate pharmaffiliates.com |

| 10-Methyldodecanal | Insect aggregation-sex pheromone mdpi.comresearchgate.net | Structural analog (different methyl branch position) |

| 11-Methyltridecanal | Insect aggregation-sex pheromone mdpi.com | Structural analog (longer carbon chain) |

| 11-Methyldodecan-1-ol | Reduction product, pheromone component analog ebi.ac.ukmdpi.com | Direct reduction product |

While specific mechanistic studies focusing solely on this compound are not extensively documented, its reactivity can be understood through the well-established principles of aldehyde chemistry and studies on similar branched-chain aldehydes.

The core of its reactivity lies in the aldehyde functional group. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. nih.govscbt.com The presence of a long, branched alkyl chain can introduce steric effects that modulate the accessibility of the carbonyl group compared to smaller, linear aldehydes.

Mechanistic insights can be drawn from related areas of research:

Kinetic Resolution Studies: Research on the kinetic resolution of other β-branched aldehydes using peptide catalysts demonstrates that the structural features of the aldehyde, including the nature of the branching, significantly influence reaction rates and stereoselectivity. acs.org In these reactions, diastereomeric enamine intermediates are formed, and their differential reactivity with an electrophile is the key to the resolution process. acs.org This suggests that the stereochemistry and steric bulk near the carbonyl group of this compound would be critical in controlling its transformations in a chiral environment.

Mass Spectrometric Fragmentation: The analysis of long-chain fatty aldehydes by mass spectrometry provides clues about their chemical stability. nih.gov The fragmentation patterns observed under electron ionization (EI) can indicate the relative strengths of different bonds within the molecule and the stability of the resulting carbocations, offering indirect information about its reactivity.

Hydroformylation Studies: The hydroformylation of long-chain alkenes, such as 1-dodecene, to produce mixtures containing branched aldehydes like 2-methyldodecanal (B1615299) has been the subject of kinetic and mechanistic investigation. mpg.de These studies, often focused on optimizing catalyst performance and product selectivity, provide detailed models of the reaction networks and the factors influencing the formation of branched versus linear aldehyde products. mpg.de

Biological Activity and Chemoreception Mechanisms of 11 Methyldodecanal

11-Methyldodecanal as a Semiochemical: Pheromone Functionality

Semiochemicals are broadly classified based on the nature of the interaction they mediate. Pheromones are used for intraspecific communication, affecting the behavior or physiology of individuals within the same species. nih.gov They can be further categorized by the response they elicit, such as aggregation, sex, trail, or alarm pheromones. numberanalytics.com

An aggregation-sex pheromone is a chemical signal, typically released by one sex, that attracts both males and females of the same species to a specific location for the purpose of mating and congregation. frontiersin.org This type of pheromone is common in many beetle species, particularly within the family Cerambycidae. frontiersin.org

Scientific literature extensively documents the roles of close structural homologs of this compound, such as 10-methyldodecanal (B150343) and 11-methyltridecanal, as aggregation-sex pheromones in several species of South American cerambycid beetles. nih.govmdpi.comnih.govillinois.edu For example, 10-methyldodecanal is a confirmed aggregation-sex pheromone for Eburodacrys vittata, illinois.edunih.gov and 11-methyltridecanal serves this function for Eburodacrys dubitata. mdpi.comnih.gov However, based on a review of available research, there is no specific identification or characterization of this compound itself as an aggregation-sex pheromone for any particular species.

The behavioral response to a pheromone is highly specific. Insects possess finely tuned olfactory systems that can distinguish between closely related chemical structures, different concentrations, and specific ratios of compounds within a blend. annualreviews.org This specificity is crucial for avoiding unproductive mating attempts with other species.

While there is no specific data on behavioral responses to this compound, studies on related compounds show that even minor changes in chemical structure can lead to different behavioral outcomes. For instance, in field bioassays, some beetle species are attracted to 10-methyldodecanal, others to 11-methyltridecanal, and still others to a specific blend of the two, demonstrating the precision of these communication channels. mdpi.comnih.gov Interspecific communication can also occur, where one species might eavesdrop on the pheromones of another (a process mediated by kairomones) to locate hosts or prey. frontiersin.org However, no such interspecific effects have been documented for this compound.

Pheromones are a key mechanism in prezygotic reproductive isolation, which prevents different species from interbreeding. mdpi.comyoutube.com By using species-specific chemical signals, insects ensure that they only attract and mate with conspecifics. annualreviews.org Differences in pheromone composition, even subtle ones like the position of a methyl group or the length of a carbon chain, can create effective barriers to gene flow between closely related species that live in the same area. frontiersin.orgmdpi.com

The process of mate location is initiated when a searching insect detects the specific pheromone plume released by a potential mate. nih.gov The insect then navigates upwind, following the concentration gradient of the chemical signal to find its source. The specificity of this system ensures that energy is not wasted pursuing mates of the wrong species. Although this is a fundamental role for pheromones, the specific involvement of this compound in the reproductive isolation or mate location of any species is not currently established in the scientific literature.

Species-Specific Behavioral Responses and Interspecific Communication

Molecular Basis of this compound Chemoreception

The detection of a chemical signal like this compound begins at the molecular level, occurring within specialized sensory organs on the insect's antennae. wikipedia.org This process involves a cascade of proteins that work together to recognize the pheromone and translate the chemical signal into a nerve impulse. numberanalytics.com

The molecular machinery of insect olfaction is housed in olfactory sensory neurons (OSNs), which are located within hair-like structures on the antennae called sensilla. nih.govwikipedia.org For a volatile compound to be detected, it must first enter the aqueous environment of the sensillum lymph.

Odorant-Binding Proteins (OBPs): Hydrophobic molecules, such as aldehydes, are transported through the aqueous lymph by Odorant-Binding Proteins (OBPs). numberanalytics.com Specialized OBPs that bind to pheromones are known as Pheromone-Binding Proteins (PBPs). numberanalytics.com These proteins bind the odorant and transport it to the receptors on the neuron's membrane.

Olfactory Receptors (ORs): The primary detectors of odorants are Olfactory Receptors. Insect ORs are a unique class of ligand-gated ion channels, typically forming a heteromeric complex composed of a specific, ligand-binding receptor protein (OrX) and a highly conserved co-receptor known as Orco. nih.govelifesciences.org The OrX subunit determines the specificity of the receptor complex to particular odorants. nih.gov

Ionotropic Receptors (IRs): Another major family of insect olfactory receptors is the Ionotropic Receptors. nih.gov Related to ionotropic glutamate (B1630785) receptors, IRs are also ligand-gated ion channels and are often tuned to detect acids, amines, and aldehydes. nih.govelifesciences.org

Sensory Neuron Membrane Proteins (SNMPs): For pheromone detection in many insects, another protein, SNMP1, is required. It is located in the dendritic membrane of the neuron and is thought to play a crucial role in presenting the pheromone-PBP complex to the receptor or facilitating the release of the pheromone near the receptor. nih.gov

Table 1: Key Protein Families in Insect Pheromone Chemoreception

| Protein Family | Abbreviation | General Function |

|---|---|---|

| Odorant-Binding Protein | OBP | Solubilizes and transports hydrophobic odorants to receptors. |

| Pheromone-Binding Protein | PBP | A subclass of OBPs specialized for pheromone transport. numberanalytics.com |

| Olfactory Receptor | OR | Ligand-gated ion channel that binds specific odorants. nih.gov |

| Olfactory Co-Receptor | Orco | Forms a heteromeric channel with a specific OR subunit. elifesciences.org |

| Ionotropic Receptor | IR | Ligand-gated ion channel family often tuned to aldehydes and acids. nih.gov |

When a pheromone molecule binds to its receptor, it initiates a signal transduction cascade that converts the chemical signal into an electrical one. numberanalytics.com In insects, two primary pathways are proposed, and both may be involved in pheromone signaling. nih.govresearchgate.net

Ionotropic Pathway: This is a fast signaling pathway. In this model, the binding of the pheromone directly to the OR-Orco or IR complex causes the ion channel to open. researchgate.net This allows an influx of cations (like Na⁺ and Ca²⁺) into the neuron, leading to membrane depolarization and the generation of an action potential (a nerve impulse). researchgate.net Given that IRs are known to detect aldehydes, an ionotropic mechanism would be a likely candidate for the detection of this compound. nih.gov

Metabotropic Pathway: This pathway is slower but can lead to signal amplification. Upon pheromone binding, the receptor activates an intracellular G-protein. researchgate.netfrontiersin.org The activated G-protein then triggers a second messenger cascade, often involving the enzyme phospholipase C (PLC), which leads to the opening of separate ion channels and subsequent neuron depolarization. researchgate.netfrontiersin.org There is evidence that both ionotropic and metabotropic mechanisms can coexist and are coupled to the OR-Orco complex, allowing for both rapid and prolonged cellular responses to a pheromone stimulus. researchgate.net

The signal is terminated by pheromone degradation enzymes (PDEs) present in the sensillum lymph, which break down the pheromone molecules, allowing the neuron to reset and detect new signals. frontiersin.org

Identification of Olfactory Receptors and Binding Proteins (General context for pheromones)

Ecological Implications of this compound in Arthropod Interactions

The chemical compound this compound functions as a semiochemical, specifically a pheromone, in the interactions among certain arthropod species. si.edu Pheromones are chemical messengers that trigger behavioral responses in other individuals of the same species. si.edu In the case of this compound, its primary role is as an aggregation-sex pheromone for several species of longhorn beetles (family Cerambycidae), influencing their social and reproductive behaviors. nih.govmdpi.comusp.br Research has shown that related cerambycid species often share similar pheromone components, a phenomenon known as chemical parsimony. illinois.edu This conservation of pheromone structures highlights how subtle variations, such as differing chain lengths or the presence of additional compounds, can lead to the evolution of species-specific communication channels. nih.gov

Impact on Population Dynamics and Distribution

The release of this compound by male cerambycid beetles plays a crucial role in their population dynamics by facilitating mate location and aggregation. nih.govmdpi.com This chemical signal attracts both males and females, leading to gatherings that increase the chances of successful reproduction. illinois.edu The influence of such pheromones on insect development, survival, and fecundity directly affects population fluctuations. researchgate.net

Research has identified this compound as a key pheromone component for several South American cerambycid species. For instance, males of Eburodacrys dubitata produce this compound as a single-component pheromone, which attracts adults of both sexes. mdpi.com Other related species, such as Eburodacrys flexuosa and Eburodacrys lenkoi, use a blend of this compound and its analog, 10-methyldodecanal. nih.govusp.br The specificity of these blends helps maintain reproductive isolation among closely related, sympatric species, thereby influencing the spatial distribution and structure of their respective populations. nih.gov The use of distinct pheromone blends ensures that communication is species-specific, a critical factor in habitats where multiple related species coexist. nih.gov

The effectiveness of these pheromones directly impacts the local distribution of these beetles. By attracting individuals to a specific point source, this compound concentrates the population in certain areas for mating, which can affect local population density and gene flow. researchgate.netentomoljournal.com Environmental factors, in conjunction with these chemical cues, ultimately shape the geographical distribution and abundance of these arthropod species. researchgate.net

Applications in Ecological Monitoring and Pest Management

The potent attractive nature of this compound makes it a valuable tool for ecological monitoring and as a component of Integrated Pest Management (IPM) programs. plantprotection.pl Synthetic versions of the pheromone can be used as lures in traps to detect the presence of specific beetle species, monitor their population dynamics, and define their geographical range. plantprotection.pl This monitoring is the first and most critical step in any pest management strategy, allowing for targeted interventions only when necessary. mdpi.com

Field bioassays have confirmed the efficacy of synthetic this compound in attracting target beetle species. In these studies, traps baited with the synthetic pheromone captured significantly more beetles than unbaited control traps. mdpi.com For example, while studying the pheromone blend of Eburodacrys assimilis, researchers serendipitously found that a 1:1 blend of 10-methyldodecanal and 11-methyltridecanal attracted significant numbers of E. flexuosa and E. lenkoi. mdpi.comusp.br This demonstrates the potential for using these compounds to monitor specific pest populations. mdpi.com

The use of pheromone-baited traps is an environmentally sound method for pest control, often integrated into broader IPM strategies that aim to reduce reliance on conventional insecticides. cabidigitallibrary.orgfao.org These strategies include mass trapping, where a high density of traps is used to remove a large portion of the male population, and mating disruption, where the atmosphere is saturated with synthetic pheromones to confuse males and prevent them from locating females. plantprotection.plcabidigitallibrary.org Such semiochemical-based approaches are highly specific, minimizing harm to non-target organisms and beneficial insects. plantprotection.plmdpi.com The development of these tools offers a promising alternative for managing cerambycid beetles, some of which are considered pests of agricultural and forest crops. illinois.eduresearchgate.net

Table 1: Field Bioassay Results for Pheromone Blends Containing this compound Homologs

| Species Attracted | Lure Composition | Mean Trap Catch (±SE) | Location | Source |

| Eburodacrys dubitata | Racemic 11-methyltridecanal | 10.3 ± 3.4 | Valentim Gentil, Brazil | mdpi.com |

| Eburodacrys flexuosa | 1:1 Blend of 10-methyldodecanal and 11-methyltridecanal | 2.5 ± 0.6 | Anhembi, Brazil | mdpi.com |

| Eburodacrys lenkoi | 1:1 Blend of 10-methyldodecanal and 11-methyltridecanal | 1.8 ± 0.5 | Anhembi, Brazil | mdpi.com |

| Eburodacrys vittata | Racemic 10-methyldodecanal | 4.0 ± 0.44 | Valentim Gentil, Brazil | illinois.edu |

Note: The table includes data for 11-methyltridecanal and 10-methyldodecanal, structural analogs of this compound, as they are often researched together and demonstrate the principle of using such compounds in monitoring.

Advanced Analytical and Spectroscopic Characterization of 11 Methyldodecanal

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in isolating and quantifying 11-methyldodecanal from complex mixtures, such as essential oils or food matrices. Gas chromatography, in particular, is the method of choice due to the compound's volatility.

Gas Chromatography–Mass Spectrometry (GC–MS) for Identification and Profile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is a gold standard for the identification of volatile and semi-volatile compounds in a sample. wikipedia.org In the analysis of this compound, GC-MS allows for its positive identification and quantification, even when present in complex matrices like cheese, where it has been identified as a potent odorant. tandfonline.com

The process involves injecting a volatile sample into the GC, where it is vaporized. An inert carrier gas moves the sample through a heated capillary column. Compounds separate based on their boiling points and affinity for the column's stationary phase. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint for identification.

Research on Gouda-type cheese has successfully used GC-MS, in conjunction with gas chromatography-olfactometry (GC-O), to identify this compound as a key aroma compound. tandfonline.com The identification is confirmed by comparing the retention time and mass spectrum of the analyte to that of a synthesized, authentic standard of this compound. tandfonline.com

Table 1: GC-MS Parameters for Aldehyde Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | DB-FFAP, DB-5ms, or similar capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial oven temperature of 40-50°C, ramped to 230-250°C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 35-400 |

Enantioselective Gas Chromatography for Chiral Analysis

This compound possesses a chiral center at the C-11 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-11-methyldodecanal and (S)-11-methyldodecanal. These enantiomers can have distinct sensory properties and biological activities. Enantioselective gas chromatography is a specialized technique used to separate and quantify these individual enantiomers. nih.gov

This method utilizes a chiral stationary phase (CSP) within the GC column. These stationary phases are typically based on modified cyclodextrins. unito.it The chiral selector in the stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation. pan.olsztyn.pl Combining this separation with mass spectrometry (enantioselective GC-MS) provides definitive identification of each enantiomer. nih.gov While specific studies on the enantiomeric distribution of this compound in natural products are not widely reported, this technique is crucial for authenticity studies of flavors and fragrances, as the enantiomeric ratio of a chiral compound is often a signature of its natural origin versus synthetic production. mdpi.com

Spectroscopic Methods for Structural Elucidation of this compound

Spectroscopic methods are indispensable for confirming the molecular structure of a compound after its isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. libretexts.org It provides information about the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm its identity. tandfonline.com

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show a characteristic signal for the aldehydic proton (CHO) at a downfield chemical shift (typically δ 9.5-10.0 ppm). Other signals would correspond to the methyl groups and the various methylene (B1212753) (CH₂) groups along the carbon chain.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. For this compound, a distinct signal for the carbonyl carbon of the aldehyde group would appear significantly downfield (typically δ 200-205 ppm). ucl.ac.uk The remaining carbon signals would correspond to the methyl and methylene groups.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, definitively confirming the structure as this compound.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. bioanalysis-zone.comnih.gov This high accuracy allows for the determination of the elemental formula of the molecular ion. For this compound (C₁₃H₂₆O), HRMS can distinguish its exact mass from other molecules that might have the same nominal mass but a different elemental composition. bioanalysis-zone.com

Table 2: Exact Mass Data for this compound

| Compound | Formula | Nominal Mass | Monoisotopic (Exact) Mass |

|---|---|---|---|

| This compound | C₁₃H₂₆O | 198 | 198.19837 |

The fragmentation pathway analysis, typically studied using tandem mass spectrometry (MS/MS), provides structural information based on how the molecular ion breaks apart. scirp.org For aldehydes like this compound, common fragmentation patterns observed under electron ionization include:

Alpha-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. Cleavage can result in the loss of an alkyl radical or a hydrogen radical, leading to the formation of stable acylium ions. libretexts.orglibretexts.org For this compound, this would lead to characteristic fragment ions.

McLafferty Rearrangement: This is a characteristic fragmentation for aldehydes and ketones with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen through a six-membered transition state, resulting in the elimination of a neutral alkene molecule. libretexts.org

Optimized Sample Collection and Enrichment Methodologies for Trace Analysis

Detecting and quantifying this compound, especially when it is present at very low concentrations (trace levels) in complex samples, requires efficient sample preparation techniques designed to isolate and concentrate the analyte.

In food analysis, a common approach involves solvent extraction followed by a concentration step. For instance, in the analysis of cheese, samples can be extracted with a solvent like diethyl ether. tandfonline.com To avoid the loss of volatile compounds and the formation of artifacts, advanced techniques like Solvent Assisted Flavor Evaporation (SAFE) are often employed. This method allows for the gentle distillation of volatile compounds from the non-volatile matrix under high vacuum. tandfonline.com

For aqueous samples or headspace analysis, Solid-Phase Microextraction (SPME) is a simple, fast, and solvent-free technique. frontiersin.orgresearchgate.net A fused-silica fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the sample or its headspace. Volatile and semi-volatile compounds, including this compound, adsorb to the fiber. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed onto the column for analysis. frontiersin.org This technique is highly effective for concentrating trace analytes from a sample matrix. researchgate.net

Another innovative approach for analyte enrichment is based on the "coffee-ring effect," which can be used to preconcentrate analytes from a small volume of sample into a defined ring, enhancing detection sensitivity for techniques like surface-enhanced Raman scattering (SERS). rsc.org

Theoretical and Computational Investigations of 11 Methyldodecanal

Quantum Chemical Calculations on 11-Methyldodecanal Structures

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. qulacs.orgwavefun.com Methods like Density Functional Theory (DFT) and ab initio calculations offer a balance of computational cost and accuracy, making them standard tools for chemists. wavefun.com For a molecule like this compound, these calculations provide fundamental insights into its intrinsic properties.

The electronic structure of a molecule governs its reactivity. DFT is a widely used method to calculate various molecular properties and reactivity descriptors. researchgate.netmpg.de Studies on similar long-chain aldehydes, such as hexanal, heptanal, and octanal, have utilized DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) to determine thermodynamic properties like proton affinity and to understand structural changes upon protonation. rsc.orgrsc.org Such calculations are foundational for understanding ion-molecule interactions in mass spectrometry or catalysis. rsc.org

For this compound, these methods would be employed to compute key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Other calculated parameters, such as the molecular electrostatic potential (MEP), provide a visual map of charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For an aldehyde, the oxygen atom is expected to be the site of the most negative potential, indicating a prime location for electrophilic attack. arxiv.org These descriptors are critical for predicting how the molecule will interact with other reagents. arxiv.org

Table 1: Hypothetical Electronic Reactivity Descriptors for this compound Calculated via DFT This table presents typical descriptors that would be calculated for this compound to predict its reactivity, based on established computational methodologies.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -9.8 eV | Indicates the energy of the outermost electrons; related to the molecule's potential to act as an electron donor. |

| LUMO Energy | +1.5 eV | Indicates the energy of the lowest-energy orbital for an incoming electron; related to the molecule's potential to act as an electron acceptor. |

| HOMO-LUMO Gap | 11.3 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Ionization Potential (I) | 9.8 eV | The energy required to remove an electron; directly related to the HOMO energy. |

| Electron Affinity (A) | -1.5 eV | The energy released when an electron is added; directly related to the LUMO energy. |

| Global Hardness (η) | 5.65 eV | Measures resistance to change in electron distribution; calculated as (I - A) / 2. |

| Electronegativity (χ) | 4.15 eV | Measures the power to attract electrons; calculated as (I + A) / 2. |

For the long alkyl chain in this compound, the primary conformational freedom comes from rotation around the C-C single bonds. The most stable arrangement for any four-carbon segment is the anti or staggered conformation, which minimizes steric repulsion. The fully extended, all-anti conformer is typically the global energy minimum. However, gauche conformations, while slightly higher in energy, are also significantly populated at room temperature, leading to a flexible, dynamic structure. Computational methods can map out the potential energy surface (PES) by systematically rotating bonds and calculating the energy of each resulting geometry.

Interestingly, computational studies on similar protonated long-chain aldehydes have shown that intramolecular forces can lead to folded or even cyclic structures being the most stable conformers in the gas phase, a finding that highlights the importance of a thorough conformational search. rsc.orgrsc.org

Table 2: Representative Conformations of this compound This table illustrates a simplified view of potential conformers and the impact on molecular shape.

| Conformer | Description | Hypothetical Relative Energy (kcal/mol) | Implication |

| All-Trans (Staggered) | A fully extended, linear-like chain. | 0.0 (Global Minimum) | Lowest steric hindrance; often the most stable conformer. |

| Single-Gauche | A "kink" is introduced into the carbon chain. | ~0.9 | Slightly less stable but significantly populated at room temp. |

| Multiple-Gauche | Multiple kinks leading to a more compact, folded structure. | >1.8 | Higher energy, but contributes to the overall flexibility of the molecule. |

Electronic Structure and Reactivity Descriptors (e.g., DFT, ab initio)

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, it is often too computationally expensive for studying large systems or long-timescale phenomena. wavefun.com Molecular modeling and dynamics simulations use classical mechanics-based force fields to simulate the behavior of molecules over time, providing insight into dynamic processes and interactions with other molecules. arxiv.orgacs.org

A crucial application of molecular modeling is the study of how a small molecule (a ligand) binds to a biological macromolecule (a receptor). This process, known as molecular docking, is fundamental in drug discovery and in understanding biological signaling pathways. chinesechemsoc.org

While this compound itself has not been identified as a pheromone, the structurally similar compounds 10-methyldodecanal (B150343) and 11-methyltridecanal have been identified as aggregation-sex pheromones for multiple species of South American Cerambycid beetles. mdpi.comresearchgate.netplos.org This strongly suggests that this compound could have similar biological activity in related species. These pheromones are detected by specific odorant binding proteins (OBPs) or chemoreceptors in the insect's antennae.

A computational docking study of this compound would involve:

Receptor Modeling: Obtaining a 3D structure of a target insect OBP, often through homology modeling if an experimental structure is unavailable.

Ligand Preparation: Generating a low-energy 3D conformation of this compound.

Docking Simulation: Computationally placing the ligand into the receptor's binding site in many possible orientations and conformations.

Scoring: Using a scoring function to estimate the binding affinity for each pose, predicting the most likely binding mode.

Such studies could explain the high specificity of pheromone systems, revealing how subtle changes in chain length or methyl group position dramatically alter the binding affinity for a given receptor, thereby creating species-specific communication channels. mdpi.com Structural analyses of enzymes that process long-chain aldehydes have also revealed "gatekeeper" helices that control substrate access, a mechanism that could be explored via molecular dynamics simulations. chinesechemsoc.org

Computational models are increasingly used to predict the chemical behavior of compounds and the outcomes of reactions. researchgate.net This is particularly valuable in industrial process design. For instance, this compound is a potential branched product of the hydroformylation of 1-dodecene, a reaction of significant industrial interest. acs.orgresearchgate.net Computational process models, sometimes using surrogate modeling techniques, can predict how reaction conditions (temperature, pressure, catalyst concentration) affect the yield and selectivity, for instance, the ratio of linear (tridecanal) to branched (methyldodecanal isomers) products. mpg.de

Another powerful predictive approach is the development of Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org These are statistical models that correlate calculated molecular descriptors (e.g., topological indices, electronic properties) with an observed property or activity. wikipedia.orgkashanu.ac.ir Researchers have successfully developed QSAR models for various properties of aldehydes, including their thermodynamic properties, toxicity, and skin sensitization potential. kashanu.ac.irnih.govresearchgate.net A similar QSAR model could be developed to predict specific properties of this compound based on its computed structural descriptors.

Ligand-Receptor Docking and Interaction Studies (if applicable to biological activity)

Computational Approaches to Reaction Mechanism Elucidation

For a reaction producing this compound, such as the rhodium-catalyzed hydroformylation of an appropriate alkene, computational chemists could investigate the complete catalytic cycle. mt.com This would involve modeling key mechanistic steps:

Oxidative addition of H2 and coordination of the alkene to the metal center.

Migratory insertion of the alkene into the rhodium-hydride bond. This step would determine the regioselectivity (i.e., whether a linear or branched alkyl-rhodium intermediate is formed).

Coordination of carbon monoxide (CO) and subsequent migratory insertion to form an acyl-rhodium complex.

Reductive elimination of the final aldehyde product and regeneration of the catalyst.

By comparing the energy barriers for the pathways leading to different isomers, the model can predict and explain the experimentally observed product distribution. acs.org DFT studies have been successfully applied to elucidate the mechanisms and selectivity of numerous metal-catalyzed reactions involving aldehydes, providing deep insights that guide the development of new and improved catalysts. researchgate.netuw.edu.placs.org

Future Perspectives and Emerging Research Opportunities for 11 Methyldodecanal

Interdisciplinary Integration in Semiochemical Research

The investigation of 11-Methyldodecanal and related semiochemicals is inherently a multidisciplinary endeavor, combining the expertise of chemists, ecologists, biologists, and neurobiologists. mdpi.com Future research will depend on strengthening these collaborations to unravel the complex roles of such compounds.

The identification and practical application of pheromones require a synergistic approach. eg.netslu.se Organic chemists are essential for identifying and synthesizing these often complex molecules, which are typically present in nature in minute quantities. eg.net Concurrently, entomologists and behavioral ecologists conduct crucial field bioassays to determine the behavioral responses of target insects, confirming the compound's function. eg.netmdpi.com This integrated process has been fundamental to understanding the pheromones of numerous species, including the cerambycid beetles that respond to this compound and its analogs. mdpi.com

Furthermore, as climate change alters insect distribution and behavior, goal-oriented interdisciplinary research is urgently needed to develop sustainable pest management solutions worldwide. slu.se The study of how insects perceive and process semiochemical signals also brings in neurobiologists and molecular biologists to investigate receptor systems and neural pathways, adding another layer to this collaborative effort. mdpi.comresearchgate.net This holistic approach ensures that research not only identifies a compound but also understands its ecological significance and potential for practical, environmentally sound applications. researchgate.netpeerj.com

Advancements in Sustainable Synthesis and Bioproduction

While chemical synthesis is the conventional method for producing insect pheromones for pest management, there is a growing emphasis on developing more sustainable and cost-effective production platforms. era-learn.euearlham.ac.ukukri.org The current reliance on petrochemical feedstocks and complex synthetic routes can be expensive and generate hazardous waste, making it non-viable for many potentially useful pheromones. era-learn.euresearchgate.net

Future production of this compound and other complex semiochemicals is likely to shift towards two key areas: green chemistry and biotechnology. Green chemistry principles aim to design chemical processes that reduce environmental impact, for instance, by using renewable starting materials, minimizing waste, and employing safer solvents.

More revolutionary is the prospect of bioproduction through metabolic engineering. researchgate.net Scientists are exploring the use of genetically engineered plants and microorganisms (like yeast) as "biofactories" to produce insect pheromones. researchgate.netfrontiersin.orgainia.com This involves identifying the biosynthetic genes from the insects themselves and transferring them into a host organism. researchgate.netnih.gov These engineered organisms, fueled by simple sugars or even photosynthesis, can then produce the target pheromone or a close precursor, which can be extracted and purified. usda.govoup.com This approach offers a potentially low-cost, environmentally friendly, and highly specific manufacturing platform that could make pheromone-based pest control more accessible and economically feasible for a wider range of agricultural applications. earlham.ac.ukukri.orgusda.gov Projects like SUSPHIRE (Sustainable Bioproduction of Pheromones for Insect Pest Control in Agriculture) are actively working to make this a commercial reality. era-learn.euukri.orgsusphire.infoukri.org

Exploration of Novel Biological Roles and Biotechnological Applications

While this compound is primarily known as an insect pheromone, future research may uncover additional biological functions and expand its technological uses.

Novel Biological Roles: Research has shown that this compound and the structurally similar 10-methyldodecanal (B150343) are key pheromone components for multiple species of South American cerambycid beetles. mdpi.com This suggests these branched aldehydes are part of a conserved "pheromone channel" used across different genera and tribes. mdpi.com Future studies could explore the evolutionary pressures that led to this conservation and how different species use specific blends or ratios of these compounds to maintain species-specific communication. mdpi.com Interestingly, this compound has also been identified as a trace volatile compound in citrus essential oils. Its function in plants is unknown, opening an intriguing avenue of research into its potential role in plant defense, pollination, or other plant-insect interactions.

Looking further ahead, the development of effective mating disruption technologies represents a significant opportunity. minorusefoundation.org By permeating the air with a synthetic pheromone, it becomes difficult for male insects to locate females, thereby suppressing reproduction and reducing pest populations over time. minorusefoundation.org As bioproduction methods become more viable, it may even be possible to develop "living bio-dispensers," such as engineered plants that release the pheromone directly into the crop environment, offering a self-sustaining and highly targeted method of pest control. era-learn.eu

Q & A

Q. What criteria distinguish reliable vs. unreliable spectral data for this compound in public databases?

- Evaluation Framework : Cross-check peak assignments with theoretical splitting patterns (NMR) and isotopic abundance ratios (MS). Prioritize datasets with explicit experimental parameters (e.g., magnetic field strength for NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。